molecular formula C16H12BrFO3 B1327967 4-Bromo-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone CAS No. 898779-48-1

4-Bromo-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone

Cat. No.: B1327967
CAS No.: 898779-48-1
M. Wt: 351.17 g/mol
InChI Key: GTSUCDRNQGSBRX-UHFFFAOYSA-N
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Description

4-Bromo-3’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone is an organic compound that features a benzophenone core substituted with bromine, fluorine, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone typically involves multi-step organic reactions. One common method includes the bromination of 3-fluorobenzophenone followed by the introduction of the dioxolane ring through a cyclization reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: The dioxolane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxygenated or hydrogenated compounds.

Scientific Research Applications

4-Bromo-3’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3’-(1,3-dioxolan-2-YL)benzophenone
  • 3-Fluoro-4’-(1,3-dioxolan-2-YL)benzophenone
  • 4-Bromo-3-fluorobenzophenone

Uniqueness

4-Bromo-3’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone stands out due to the presence of both bromine and fluorine atoms along with the dioxolane ring. This combination of substituents imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFO3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSUCDRNQGSBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645069
Record name (4-Bromo-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-48-1
Record name Methanone, (4-bromo-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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